REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=O)[C:7](=O)[NH:8]2)=[CH:4][CH:3]=1.[OH-:13].[K+].Br[CH2:16][C:17](C1C=CC=CC=1)=O.Cl>O>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:16]=[C:17]([OH:13])[C:7]([CH3:6])=[N:8]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
crude product
|
Quantity
|
7.96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(C(NC2=C1)=O)=O
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
at 20° C. to 25° C.
|
Type
|
STIRRING
|
Details
|
by additionally stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered out
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After adequately drying the resulting crystals, 70 mL of nitrobenzene
|
Type
|
TEMPERATURE
|
Details
|
heated to 120° C. to 130° C.
|
Type
|
ADDITION
|
Details
|
were added a little at a time
|
Type
|
STIRRING
|
Details
|
by further stirring for 1 hour at 140° C. to 150° C
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the precipitated crystals were washed with chloroform
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=C(C(=NC2=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |